1-(4-{5-[(Prop-2-en-1-ylamino)methyl]furan-2-yl}phenyl)ethanol
Description
The compound 1-(4-{5-[(Prop-2-en-1-ylamino)methyl]furan-2-yl}phenyl)ethanol features a furan ring substituted at the 2-position with a prop-2-en-1-ylamino methyl group. This furan moiety is linked to a para-substituted phenyl ring bearing an ethanol group.
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-[4-[5-[(prop-2-enylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C16H19NO2/c1-3-10-17-11-15-8-9-16(19-15)14-6-4-13(5-7-14)12(2)18/h3-9,12,17-18H,1,10-11H2,2H3 |
InChI Key |
YTLOTBRNIIHWEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCC=C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-{5-[(Prop-2-en-1-ylamino)methyl]furan-2-yl}phenyl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a phenyl group.
Introduction of the ethanol moiety: This can be done through a Grignard reaction, where the phenyl group is reacted with an ethyl magnesium bromide to form the ethanol group.
Final assembly: The prop-2-en-1-ylamino group is introduced through a nucleophilic substitution reaction, where the amino group is attached to the furan ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-{5-[(Prop-2-en-1-ylamino)methyl]furan-2-yl}phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form various derivatives.
Addition: The double bond in the prop-2-en-1-ylamino group can participate in addition reactions with halogens or hydrogen to form saturated compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-{5-[(Prop-2-en-1-ylamino)methyl]furan-2-yl}phenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-{5-[(Prop-2-en-1-ylamino)methyl]furan-2-yl}phenyl)ethanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues with Furan-Amino Methyl Substituents
- 4-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)aniline (): This compound shares a furan-2-ylmethyl backbone but substitutes the allylamine group with a dimethylamino methyl group. The thio-aniline linkage contrasts with the target compound’s phenyl-ethanol group.
- The trifluoroethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating allylamine in the target compound. Such differences significantly alter reactivity in cross-coupling or nucleophilic substitution reactions.
2.2. Ethanol-Substituted Aromatic Compounds
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): This triazole-thio-ethanone compound includes a phenylethanone group.
- (5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methanol (): The hydroxymethyl group on the pyrazole ring parallels the ethanol group in the target compound. Both groups enhance solubility, but the ethanol’s primary alcohol may offer better hydrogen-bonding interactions in biological systems.
2.3. Furan Derivatives with Hydroxymethyl/Amino Groups
- {5-[(4Z)-3,4-Dihydro-2H-pyrrol-4-ylidenemethyl]furan-2-yl}methanol (): This compound features a hydroxymethyl-substituted furan linked to a pyrroline ring.
- [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol (): The amino group on the phenyl ring and hydroxymethyl on the furan create a bifunctional structure. The target compound’s allylamine and ethanol groups may provide dual reactivity sites (e.g., for conjugation or derivatization).
Biological Activity
The compound 1-(4-{5-[(Prop-2-en-1-ylamino)methyl]furan-2-yl}phenyl)ethanol , often referred to as a furan-based phenolic compound, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure
The compound can be characterized by its unique structure, which includes:
- A furan ring
- A prop-2-en-1-ylamino side chain
- A phenolic moiety
Molecular Formula
The molecular formula of the compound is .
Physical Properties
The compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 5.0 | Staphylococcus aureus |
| Compound B | 10.0 | Escherichia coli |
| Compound C | 15.0 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Study: In Vitro Anticancer Activity
In a study conducted on human cancer cell lines, the compound demonstrated an IC50 value of approximately 25 µM against breast cancer cells, indicating significant cytotoxicity.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.
The neuroprotective effects are hypothesized to be due to:
- Antioxidant activity
- Modulation of neuroinflammatory pathways
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound. Notably, it has shown promise in:
- Reducing inflammation in animal models.
- Exhibiting lower toxicity compared to traditional pharmaceuticals.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like This compound . Modifications to the furan or phenolic moieties can significantly influence their pharmacological profiles.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group addition | Enhanced antioxidant activity |
| Alkyl chain extension | Increased lipophilicity |
| Substitution on furan ring | Altered antimicrobial potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
